2,5-Dichloro-4-(trifluoromethyl)toluene
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Overview
Description
2,5-Dichloro-4-(trifluoromethyl)toluene is an organic compound characterized by the presence of two chlorine atoms, one trifluoromethyl group, and a toluene backbone
Preparation Methods
The synthesis of 2,5-Dichloro-4-(trifluoromethyl)toluene typically involves the introduction of chlorine and trifluoromethyl groups onto a toluene molecule. One common method is the radical trifluoromethylation of a dichlorotoluene precursor. This process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,5-Dichloro-4-(trifluoromethyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
2,5-Dichloro-4-(trifluoromethyl)toluene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in drug synthesis.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt biological processes in target organisms.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(trifluoromethyl)toluene depends on its application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability . In agrochemicals, the compound can interfere with essential biological pathways in pests, leading to their elimination .
Comparison with Similar Compounds
2,5-Dichloro-4-(trifluoromethyl)toluene can be compared with other similar compounds such as:
2,4-Dichlorotoluene: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3,4-Dichlorobenzotrifluoride: Similar structure but with different substitution patterns, leading to variations in reactivity and use.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1,4-dichloro-2-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFPGSUSOWPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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